molecular formula C₈H₁₁NO₃S B046840 4-(dimethylamino)benzenesulfonic acid CAS No. 121-58-4

4-(dimethylamino)benzenesulfonic acid

Cat. No.: B046840
CAS No.: 121-58-4
M. Wt: 201.25 g/mol
InChI Key: KZVBBVPCVQEVQK-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(dimethylamino)-, also known as 4-(dimethylamino)benzenesulfonic acid, is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid where a dimethylamino group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(dimethylamino)benzenesulfonic acid typically involves the reduction and alkylation of p-nitrophenol. Initially, p-nitrophenol is reacted with dimethylamine under appropriate conditions to undergo a reduction reaction, producing 4-dimethylaminophenol. This intermediate is then reacted with chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and chlorosulfonic acid. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzenesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and biological properties of the target molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • 4-aminobenzenesulfonic acid
  • 4-methylbenzenesulfonic acid

Uniqueness

Compared to other similar compounds, 4-(dimethylamino)benzenesulfonic acid is unique due to the presence of the dimethylamino group. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable in specific applications .

Properties

IUPAC Name

4-(dimethylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVBBVPCVQEVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059529
Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-58-4
Record name 4-(Dimethylamino)benzenesulfonic acid
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Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Record name N,N-Dimethylsulfanilic acid
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Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Record name Benzenesulfonic acid, 4-(dimethylamino)-
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Record name 4-(dimethylamino)benzenesulphonic acid
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Record name N,N-Dimethylsulfanilic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-(dimethylamino)benzenesulfonic acid azide in the reaction with βH-ynamines?

A1: While most sulfonyl azides react with βH-ynamines to directly yield guanyldiazomethanes, this compound azide exhibits unique behavior. [] It initially forms a stable 1-[4-(dimethylamino)benzenesulfonyl]-5-(diphenylamino)-1,2,3-triazole intermediate. This triazole exists in equilibrium with its diazo isomer (the guanyldiazomethane) in chloroform solution. [] This observation provides valuable insight into the mechanism of diazo group transfer reactions involving sulfonyl azides and βH-ynamines.

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